1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene
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Overview
Description
1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a methanesulfonylbenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene typically involves the reaction of 3-bromophenyl thiol with 4-methanesulfonylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl sulfanyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl and methanesulfonyl groups can also contribute to the compound’s overall activity by modulating its chemical reactivity and binding affinity.
Comparison with Similar Compounds
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-ethylphenyl)-1-propanone
Comparison: 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene is unique due to the presence of both the bromophenyl and methanesulfonyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.
Properties
Molecular Formula |
C13H11BrO2S2 |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
1-bromo-3-(4-methylsulfonylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11BrO2S2/c1-18(15,16)13-7-5-11(6-8-13)17-12-4-2-3-10(14)9-12/h2-9H,1H3 |
InChI Key |
IDLYJKNRGWWZGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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